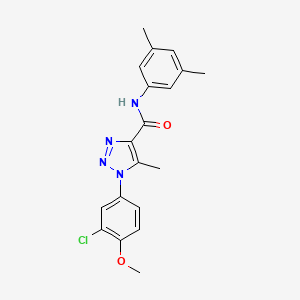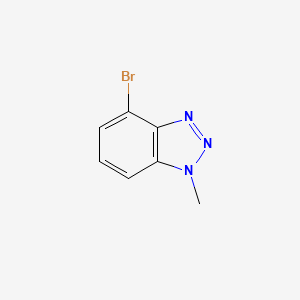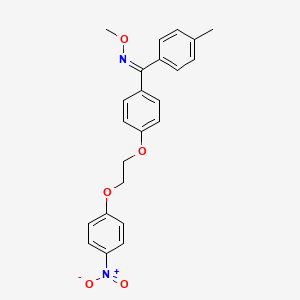![molecular formula C21H32N4O2 B2491949 N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-58-2](/img/structure/B2491949.png)
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline and piperidine derivatives often involves complex reactions. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates provides a pathway to synthesize pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively (Jian-Mei Lu & Min Shi, 2007). Another approach involves the ethylenediamine diacetate-catalyzed cyclization of 1,3-dicarbonyls through domino Knoevenagel/hetero Diels–Alder reactions, offering a route for the synthesis of novel polycycles with the tetrahydroquinoline moiety (Y. Lee & T. V. Hung, 2008).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through various spectroscopic methods. For instance, the crystal structure, spectroscopic, and quantum chemical studies of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one reveal significant insights into the molecule's geometry and interactions (S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines leads to the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, showcasing the compound's reactivity under specific conditions (Tayseer A. Abdallah, 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are fundamental for understanding the behavior of the compound under different conditions. Although specific data on N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide are not directly available, studies on similar compounds can provide insights into methodologies for determining these properties.
Chemical Properties Analysis
Chemical properties such as reactivity with different reagents, stability under various conditions, and potential for further functionalization are crucial. The synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates highlight the importance of understanding these aspects for potential applications (P. C. Sharma & Sandeep Jain, 2008).
Applications De Recherche Scientifique
Polymerization Initiators
Compounds related to N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, such as acrylated naphthalimide derivatives, have been explored for their potential as one-component visible light initiators in polymerization processes. These initiators exhibit good photopolymerization performance and high migration stability in cured films, highlighting their application in developing advanced materials with specific properties (Yang et al., 2018).
Corrosion Inhibition
In the field of corrosion engineering, cadmium(II) Schiff base complexes, including ligands similar in structure to the compound of interest, have shown effective corrosion inhibition properties on mild steel in acidic environments. This research demonstrates the potential of such compounds in protecting industrial materials against corrosion, thereby extending their lifespan and reducing maintenance costs (Das et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of tetrahydroquinoline, a core structure related to the compound , have been synthesized and evaluated for their dopamine agonist properties. These compounds have potential therapeutic applications, particularly in the treatment of disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Jacob et al., 1981).
Organic Synthesis
The compound's structural features are also relevant in organic synthesis, where related tetrahydroquinoline derivatives have been developed as intermediates in the synthesis of complex molecules. These derivatives play a crucial role in constructing pharmacologically active compounds and other specialized organic materials (Paronikyan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-3-22-20(26)21(27)23-15-19(25-12-5-4-6-13-25)17-9-10-18-16(14-17)8-7-11-24(18)2/h9-10,14,19H,3-8,11-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBONYBFWCWFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)



![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)


![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)